4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydroquinoline ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, typically using pyridine derivatives and suitable catalysts.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, followed by purification processes such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Coupling Reactions: Coupling reactions with other aromatic compounds can be performed using catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its role in medicinal chemistry as a calcium channel blocker.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Studied for their anti-tubercular activity.
Triazolo[4,3-a]pyrazine derivatives: Investigated for their antibacterial properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule characterized by a multi-cyclic structure. This compound has garnered attention due to its potential biological activities attributed to its unique chemical properties derived from the dichlorophenyl and pyridine moieties.
Chemical Structure and Properties
The molecular formula of this compound is C19H20Cl2N4O with a molecular weight of 407.29 g/mol. The presence of functional groups such as the oxo group and carboxamide enhances its reactivity and potential interactions with biological targets .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to interact with various microbial targets.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or modulator of receptor activity, which is crucial for its therapeutic potential in various diseases.
While the exact mechanisms of action are still being investigated, it is hypothesized that the compound may bind to specific enzymes or receptors involved in disease processes. This interaction could lead to alterations in cellular signaling pathways and metabolic processes .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds sharing structural features with this compound exhibit varied biological activities. Below is a summary table highlighting some similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Methyl-4-(3-nitrophenyl)-5-oxo-N-pyridin-3-yl-tetrahydroquinoline | Contains a nitrophenyl group | Exhibits different reactivity due to nitro substitution |
4-(2-chlorophenyl)-2-methyl-N-(pyridin-2-yl)hexahydroquinoline | Substituted with a chlorophenyl group | Potential for varied biological activity compared to dichlorophenyl |
5-Oxo-N-(pyridin-4-yl)hexahydroquinoline | Lacks the dichlorophenyl substituent | May have different binding affinities |
Case Studies
Research has demonstrated the potential of hexahydroquinoline derivatives in targeting specific receptors. For instance:
- FFA3/GPR41 Receptor Activity : A study indicated that hexahydroquinoline derivatives exhibit selective activity towards the FFA3/GPR41 receptor. This receptor is involved in metabolic regulation and inflammation .
- Cytotoxicity Studies : Compounds structurally related to the target compound have been evaluated for cytotoxicity against various cancer cell lines. Results showed varying degrees of efficacy in inhibiting cell growth .
Properties
CAS No. |
476482-98-1 |
---|---|
Molecular Formula |
C22H19Cl2N3O2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-12-18(22(29)27-13-5-4-10-25-11-13)19(14-6-2-7-15(23)21(14)24)20-16(26-12)8-3-9-17(20)28/h2,4-7,10-11,19,26H,3,8-9H2,1H3,(H,27,29) |
InChI Key |
FGNAIAAWNHNLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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